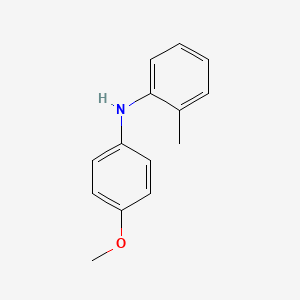![molecular formula C10H11BrN2O4 B12282683 Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate](/img/structure/B12282683.png)
Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate is an organic compound with the molecular formula C10H11BrN2O4 It is a derivative of glycine, where the amino group is substituted with a 5-bromo-2-nitrophenyl group and the carboxyl group is esterified with ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate typically involves the reaction of ethyl glycinate hydrochloride with 5-bromo-2-nitroaniline. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration, washed, and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is typically purified using industrial-scale recrystallization or chromatography techniques to achieve the desired purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, or alkoxides in solvents such as ethanol or methanol.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Ethyl 2-[(5-Bromo-2-aminophenyl)amino]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-[(5-Bromo-2-nitrophenyl)amino]acetic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate is primarily based on its ability to undergo various chemical reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes or receptors. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The ester group can be hydrolyzed, releasing the active carboxylic acid form, which can further interact with biological systems.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate can be compared with similar compounds such as:
Ethyl 2-[(5-Bromo-2-aminophenyl)amino]acetate: This compound is similar but has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
Ethyl 2-[(5-Chloro-2-nitrophenyl)amino]acetate: The presence of a chlorine atom instead of bromine can affect the compound’s reactivity and the types of reactions it undergoes.
Ethyl 2-[(5-Nitro-2-phenyl)amino]acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H11BrN2O4 |
|---|---|
Molekulargewicht |
303.11 g/mol |
IUPAC-Name |
ethyl 2-(5-bromo-2-nitroanilino)acetate |
InChI |
InChI=1S/C10H11BrN2O4/c1-2-17-10(14)6-12-8-5-7(11)3-4-9(8)13(15)16/h3-5,12H,2,6H2,1H3 |
InChI-Schlüssel |
BBPSMJULQULWNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate](/img/structure/B12282625.png)

![1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12282636.png)
![[17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12282642.png)

![N'-[(2,6-Dichloropyridin-4-yl)carbonyl]-N,N-dimethylguanidine](/img/structure/B12282669.png)

![tert-Butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12282676.png)

